molecular formula C15H24O2 B1247449 Carissone

Carissone

Cat. No.: B1247449
M. Wt: 236.35 g/mol
InChI Key: ZWSWPQHKDLDIDL-ABAIWWIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carissone is a natural product found in Balsamorhiza sagittata, Carissa spinarum, and other organisms with data available.

Scientific Research Applications

Antibacterial Compounds from Carissa lanceolata

Carissone, along with dehydrothis compound and carindone, has been identified as an antibacterial compound extracted from Carissa lanceolata. These compounds have shown activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential in antibacterial applications. Notably, dehydrothis compound and carindone demonstrated a minimum inhibitory concentration of less than 0.5 mg/ml against S. aureus and E. coli (Lindsay et al., 2000).

Synthetic Applications

Synthesis of this compound

This compound has been synthesized using controlled isomerization in Diels-Alder reactions. This methodology enabled the production of this compound and cosmosoic acid, contributing to the field of organic chemistry and potentially paving the way for synthetic applications of this compound (Peng et al., 2012).

Anti-Inflammatory Applications

Anti-Inflammatory Agents from Carissa carandas

In a study investigating the anti-inflammatory potential of Carissa carandas roots, this compound was identified as a significant inhibitor of proinflammatory mediators like TNF-α, IL-1β, and nitric oxide. This suggests its potential use as an anti-inflammatory agent, with comparable effects to specific inhibitors (Galipalli et al., 2015).

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(4aS,7R)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H24O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11,17H,5-9H2,1-4H3/t11-,15+/m1/s1

InChI Key

ZWSWPQHKDLDIDL-ABAIWWIYSA-N

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(C)(C)O

SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O

Synonyms

carissone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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